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Compound of Interest

Compound Name:
2-(aminomethyl)-N,N-

dimethylaniline

Cat. No.: B1271461 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(aminomethyl)-N,N-
dimethylaniline, a substituted aniline derivative of interest in chemical synthesis and potential

pharmacological applications. This document details its chemical properties, outlines plausible

synthetic routes based on established organic chemistry principles, and discusses the general

biological relevance of related compounds, while highlighting the current gap in specific

research on this particular molecule.

Core Chemical and Physical Properties
2-(Aminomethyl)-N,N-dimethylaniline, with the canonical SMILES representation

CN(C)c1ccccc1CN, possesses the molecular formula C₉H₁₄N₂ and a molecular weight of

150.22 g/mol . While detailed experimental data remains limited in publicly accessible literature,

its fundamental properties can be summarized as follows.
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Property Value Source

Molecular Formula C₉H₁₄N₂ -

Molecular Weight 150.22 g/mol -

CAS Number 57678-45-2 [1][2]

IUPAC Name
2-(Aminomethyl)-N,N-

dimethylaniline
-

Synonyms
N'-(2-

(dimethylamino)benzyl)amine
-

Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 2-(aminomethyl)-N,N-
dimethylaniline is not readily available in peer-reviewed literature. However, based on

standard organic synthesis methodologies for analogous compounds, two primary synthetic

pathways can be proposed: the reduction of a nitro precursor and the alkylation of an amine

precursor.

Synthetic Pathway 1: Reduction of N,N-Dimethyl-2-
nitrobenzylamine
This common and effective method for preparing primary anilines involves the reduction of a

corresponding nitroaromatic compound. The synthesis would proceed in two main steps: the

formation of the N,N-dimethyl-2-nitrobenzylamine intermediate, followed by its reduction to the

target compound.

Step 1: Synthesis of N,N-Dimethyl-2-nitrobenzylamine

A plausible method for this step is the reaction of 2-nitrobenzyl halide (e.g., bromide or

chloride) with dimethylamine.

Reaction: 2-nitrobenzyl bromide + (CH₃)₂NH → N,N-Dimethyl-2-nitrobenzylamine + HBr

Experimental Protocol (Hypothetical):
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In a round-bottom flask, dissolve 2-nitrobenzyl bromide (1 equivalent) in a suitable aprotic

solvent such as tetrahydrofuran (THF) or acetonitrile.

Cool the solution to 0°C in an ice bath.

Add a solution of dimethylamine (2.2 equivalents, typically as a solution in THF or ethanol)

dropwise to the cooled solution with constant stirring.

After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir for 12-24 hours.

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with an organic

solvent like ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the crude N,N-dimethyl-2-nitrobenzylamine.

Purify the product via column chromatography on silica gel.

Step 2: Reduction of N,N-Dimethyl-2-nitrobenzylamine

The nitro group can be reduced to a primary amine using various established methods,

including catalytic hydrogenation or metal-acid reductions.[3][4]

Reaction: N,N-Dimethyl-2-nitrobenzylamine + Reducing Agent → 2-(Aminomethyl)-N,N-
dimethylaniline

Experimental Protocol (Catalytic Hydrogenation - Hypothetical):

Dissolve N,N-dimethyl-2-nitrobenzylamine (1 equivalent) in a suitable solvent such as

ethanol or ethyl acetate.

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at

room temperature.
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Stir the reaction vigorously until the consumption of hydrogen ceases.

Monitor the reaction by TLC until the starting material is fully consumed.

Filter the reaction mixture through a pad of Celite to remove the catalyst.

Concentrate the filtrate under reduced pressure to obtain the desired 2-(aminomethyl)-
N,N-dimethylaniline.

Further purification can be achieved by distillation under reduced pressure or column

chromatography if necessary.

DOT Script for Synthetic Pathway 1

2-Nitrobenzyl Bromide

N,N-Dimethyl-2-nitrobenzylamine

Alkylation

Dimethylamine 2-(Aminomethyl)-N,N-dimethylaniline

Reduction

H2, Pd/C

Click to download full resolution via product page

A diagram illustrating the proposed two-step synthesis of 2-(aminomethyl)-N,N-
dimethylaniline via a nitro-intermediate.

Synthetic Pathway 2: Alkylation of 2-Aminobenzylamine
This pathway involves the direct methylation of the primary aliphatic amine of 2-

aminobenzylamine. However, controlling the selectivity of N-alkylation can be challenging, as

over-alkylation to form quaternary ammonium salts is a common side reaction.[5][6] A

regioselective approach would be necessary to favor methylation of the more nucleophilic

benzylamine over the less nucleophilic aniline amine.
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Reaction: 2-Aminobenzylamine + Methylating Agent → 2-(Aminomethyl)-N,N-
dimethylaniline

Experimental Protocol (Hypothetical Reductive Amination):

Dissolve 2-aminobenzylamine (1 equivalent) in a suitable solvent like methanol.

Add an excess of formaldehyde (as an aqueous solution, formalin) to the mixture.

Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium

triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0°C.

Allow the reaction to warm to room temperature and stir for 24-48 hours.

Monitor the reaction by TLC.

Quench the reaction by carefully adding an aqueous acid solution.

Make the solution basic with an aqueous solution of sodium hydroxide.

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the product by column chromatography.

DOT Script for Synthetic Pathway 2

A diagram showing a potential one-step synthesis of 2-(aminomethyl)-N,N-dimethylaniline
via reductive amination.

Biological Activities and Signaling Pathways
There is currently a significant lack of published data on the specific biological activities of 2-
(aminomethyl)-N,N-dimethylaniline. However, the broader class of substituted anilines and

benzylamines are known to exhibit a wide range of pharmacological properties.
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Aniline derivatives are key structural motifs in many approved drugs and are explored in

various therapeutic areas. For instance, certain 2-substituted aniline pyrimidine derivatives

have been investigated as potent dual inhibitors of Mer and c-Met kinases, which are

implicated in cancer progression.[7] This suggests that the structural backbone of 2-
(aminomethyl)-N,N-dimethylaniline could potentially be a scaffold for the development of

kinase inhibitors.

Furthermore, the general class of aromatic amines has been studied for a variety of biological

effects, including antimicrobial and anticancer activities. The substitution pattern on the aniline

ring plays a crucial role in determining the specific biological activity and mechanism of action.

Given the absence of specific data, a hypothetical workflow for the initial biological screening of

2-(aminomethyl)-N,N-dimethylaniline is presented below.

DOT Script for a Hypothetical Biological Screening Workflow
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2-(Aminomethyl)-N,N-dimethylaniline
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If cytotoxic
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A flowchart depicting a hypothetical workflow for the initial biological evaluation of 2-
(aminomethyl)-N,N-dimethylaniline.

Conclusion and Future Directions
2-(Aminomethyl)-N,N-dimethylaniline is a chemical entity with potential for further exploration

in medicinal chemistry and materials science. While detailed experimental data is scarce, its

synthesis is achievable through established organic chemistry reactions. The lack of biological

data presents an opportunity for researchers to investigate its potential pharmacological

activities, particularly in the areas of kinase inhibition and antimicrobial effects, where related

aniline derivatives have shown promise. Future research should focus on the definitive
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synthesis and characterization of this compound, followed by systematic biological screening to

elucidate its potential therapeutic value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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